(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2 It is a derivative of fluoropyridine and is characterized by the presence of a cyclopropyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol . The final step involves the addition of the methanamine group, which can be achieved through reductive amination reactions using reagents like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Fluoropyridin-2-yl)methanamine hydrochloride: Similar in structure but lacks the cyclopropyl group.
(6-Fluoropyridin-2-yl)methanamine: Similar but without the dihydrochloride salt form.
Uniqueness
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities . This structural feature differentiates it from other fluoropyridine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
(S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOUNGFOMMVHSE-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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